Atazanavir-d15

Description

Properties

IUPAC Name |

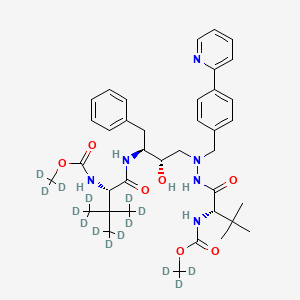

trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-4-phenyl-3-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3,7D3,8D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-ILCNTUBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC([2H])([2H])[2H])O)NC(=O)OC([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648853 | |

| Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1,16,16,16-~2~H_6_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092540-56-1 | |

| Record name | 1,14-Di(methyl-d3) (3S,8S,9S,12S)-3-(1,1-dimethylethyl)-12-[1,1-di(methyl-d3)ethyl-2,2,2-d3]-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092540-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CTP-518 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092540561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1,16,16,16-~2~H_6_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CTP-518 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9UZ89CQYY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and synthetic approaches related to Atazanavir-d5, a deuterated isotopologue of the potent HIV-1 protease inhibitor, Atazanavir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

Chemical Properties of Atazanavir-d5

Atazanavir-d5 is a stable, isotopically labeled form of Atazanavir where five hydrogen atoms have been replaced by deuterium. This labeling is often utilized in pharmacokinetic and metabolic studies to trace the drug's fate in vivo. The fundamental chemical properties of Atazanavir-d5 are summarized below. While specific experimental data for the deuterated form is limited, the properties of the parent compound, Atazanavir, serve as a close proxy, with the primary difference being the molecular weight.

| Property | Value | Source(s) |

| Molecular Formula | C38H47D5N6O7 | [1][2] |

| Molecular Weight | 709.9 g/mol | [1][2] |

| CAS Number | 1132747-14-8 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 197-200 °C (for unlabeled Atazanavir) | |

| Solubility | Slightly soluble in chloroform, ethanol, and methanol | |

| pKa (Strongest Acidic) | ~11.92 (for unlabeled Atazanavir) | [3] |

| pKa (Strongest Basic) | ~4.42 (for unlabeled Atazanavir) | [3] |

| LogP | ~4.5 (for unlabeled Atazanavir) | [4] |

| Storage Temperature | -20°C | [5][6] |

Synthesis of Atazanavir-d5

One common synthetic approach for Atazanavir involves the coupling of two key intermediates followed by a diastereoselective reduction to establish the correct stereochemistry of the hydroxyl group.[7] Another strategy utilizes the ring-opening of a chiral epoxide.[8]

A general workflow for the synthesis of Atazanavir is depicted below. The deuteration to produce Atazanavir-d5 would likely involve the use of a deuterated version of one of the key starting materials.

Caption: A generalized workflow for the chemical synthesis of Atazanavir.

Experimental Protocols (General for Atazanavir)

The following are generalized experimental protocols for key steps in the synthesis of unlabeled Atazanavir, adapted from published literature.

Protocol 1: Epoxide Ring Opening

-

A solution of a suitable hydrazine derivative (Key Intermediate B) is prepared in an appropriate solvent, such as isopropanol.

-

The chiral epoxide (Key Intermediate A) is added to the solution.

-

The reaction mixture is heated and stirred for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

-

The solvent is removed under reduced pressure, and the resulting intermediate is purified, typically by crystallization or chromatography.

Protocol 2: Diastereoselective Reduction

-

The amino ketone intermediate, formed from the coupling of key fragments, is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C).

-

A solution of a stereoselective reducing agent, such as lithium tri-tert-butoxyaluminum hydride, is added dropwise.[8]

-

The reaction is stirred at low temperature until the starting material is consumed.

-

The reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude Atazanavir base, which is then purified.

Mechanism of Action and Metabolic Pathways

Mechanism of Action: HIV-1 Protease Inhibition

Atazanavir is a highly potent and selective inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus.[9] The HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes.[10] By binding to the active site of the protease, Atazanavir competitively inhibits this cleavage process. This results in the production of immature, non-infectious viral particles, thereby suppressing viral replication.[3]

Caption: Mechanism of action of Atazanavir as an HIV-1 protease inhibitor.

Metabolic Pathways of Atazanavir

Atazanavir is extensively metabolized in humans, primarily by the cytochrome P450 3A (CYP3A) family of enzymes in the liver.[11] The major metabolic pathways include mono- and di-oxygenation.[3] Minor pathways consist of N-dealkylation, hydrolysis, and glucuronidation.[11] The use of deuterated Atazanavir, such as Atazanavir-d5, is a valuable tool for studying these metabolic pathways, as the deuterium substitution can alter the rate of metabolism at specific sites, aiding in the identification of metabolites.[1]

References

- 1. Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atazanavir Impurities | SynZeal [synzeal.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Atazanavir-d5 | CAS 1132747-14-8 | LGC Standards [lgcstandards.com]

- 6. Atazanavir-d5 | CAS 1132747-14-8 | LGC Standards [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 11. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An in-depth examination of the application of deuterium-labeled Atazanavir, primarily Atazanavir-d5, as an internal standard in bioanalytical research for drug development and therapeutic monitoring.

Introduction

Atazanavir is a crucial protease inhibitor in the treatment of HIV-1 infection.[1] Accurate quantification of Atazanavir in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. To achieve the high degree of accuracy and precision required in these analyses, a stable isotope-labeled internal standard is indispensable. This technical guide focuses on the prevalent use of deuterated Atazanavir, specifically Atazanavir-d5, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. While the query specified "Atazanavir-d15," extensive review of scientific literature indicates that Atazanavir-d5 and -d6 are the commonly synthesized and utilized deuterated forms for this purpose.

The primary role of Atazanavir-d5 is to correct for variability in sample preparation and instrument response.[2] Being chemically identical to Atazanavir but with a higher mass due to the deuterium atoms, it co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for ratiometric quantification, significantly improving the reliability of the results.

Core Application: Internal Standard in LC-MS/MS

Atazanavir-d5 serves as an ideal internal standard for the quantification of Atazanavir in various biological samples, including human hair, plasma, and peripheral blood mononuclear cells (PBMCs).[2][3][4] Its application is central to bioanalytical assays designed to measure drug concentrations with high sensitivity and specificity.

Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard like Atazanavir-d5 is a cornerstone of isotope dilution mass spectrometry (IDMS). A known concentration of the internal standard is added to the biological sample before any processing steps. The ratio of the mass spectrometric signal of the analyte (Atazanavir) to that of the internal standard (Atazanavir-d5) is then used to determine the concentration of the analyte in the original sample. This method effectively mitigates errors arising from sample loss during extraction and variations in injection volume or instrument performance.

Experimental Protocols and Methodologies

The following sections detail a typical experimental workflow for the quantification of Atazanavir using Atazanavir-d5 as an internal standard, based on established and validated methods.[2]

Sample Preparation

A robust sample preparation procedure is critical for removing interfering substances from the biological matrix and concentrating the analyte.

Table 1: Typical Sample Preparation Protocol for Atazanavir in Human Hair [2]

| Step | Procedure | Reagents/Materials |

| 1. Decontamination | Wash hair samples sequentially with methylene chloride and isopropanol to remove external contaminants. | Methylene chloride, Isopropanol |

| 2. Pulverization | Pulverize the dried hair samples to increase surface area for efficient extraction. | Pulverizer/Ball mill |

| 3. Extraction | Extract Atazanavir and the internal standard from the pulverized hair using an acidic methanol solution. | Methanol, 0.1% Formic Acid |

| 4. Internal Standard Spiking | Add a known amount of Atazanavir-d5 working solution to the extraction solvent. | Atazanavir-d5 in methanol |

| 5. Evaporation | Evaporate the extraction solvent to dryness under a stream of nitrogen. | Nitrogen evaporator |

| 6. Reconstitution | Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis. | Mobile Phase (e.g., 55% acetonitrile, 45% water, 0.15% acetic acid, 4 mM ammonium acetate) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.

Table 2: Representative LC-MS/MS Parameters for Atazanavir Quantification [2]

| Parameter | Condition |

| Liquid Chromatography | |

| Column | BDS C-18 (5 μm, 4.6 × 100 mm) |

| Mobile Phase | Isocratic: 55% acetonitrile, 45% water, 0.15% acetic acid, 4 mM ammonium acetate |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Tandem Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Atazanavir Transition (m/z) | 705.3 → 168.0 |

| Atazanavir-d5 Transition (m/z) | 710.2 → 168.0 |

Data Presentation and Quantitative Analysis

The LC-MS/MS system monitors the specific precursor-to-product ion transitions for both Atazanavir and Atazanavir-d5. The peak areas of these transitions are then used to calculate the concentration of Atazanavir in the sample.

Table 3: Performance Characteristics of a Validated Atazanavir Assay using Atazanavir-d5 [2]

| Parameter | Value |

| Linearity Range | 0.0500 to 20.0 ng/mg of hair |

| Correlation Coefficient (r) | ≥ 0.99 |

| Inter-day Precision (%CV) | 1.75% to 6.31% |

| Intra-day Precision (%CV) | Not explicitly stated, but overall precision is high |

| Accuracy | -1.33% to 4.00% deviation from nominal concentrations |

| Extraction Recovery | > 95% |

Visualizing the Workflow and Signaling Pathways

To further elucidate the experimental process, the following diagrams illustrate the key steps and logical flow.

Caption: Experimental workflow for Atazanavir quantification.

Caption: MRM transitions for Atazanavir and its internal standard.

Conclusion

Deuterated Atazanavir, particularly Atazanavir-d5, is a critical tool in modern bioanalytical research. Its use as an internal standard in LC-MS/MS assays enables the highly accurate and precise quantification of Atazanavir in complex biological matrices. This capability is fundamental to advancing our understanding of the drug's pharmacology and ensuring its safe and effective use in the treatment of HIV. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to implement robust and reliable bioanalytical methods for Atazanavir.

References

- 1. A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid chromatography-tandem mass spectrometric quantitative determination of the HIV protease inhibitor atazanavir (BMS-232632) in human peripheral blood mononuclear cells (PBMC): practical approaches to PBMC preparation and PBMC assay design for high-throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Atazanavir-d15, a stable isotope-labeled (SIL) analog of the HIV-1 protease inhibitor, Atazanavir. The incorporation of fifteen deuterium atoms into the Atazanavir structure renders it an invaluable tool in various stages of drug development and clinical research, primarily in quantitative bioanalysis and metabolic studies. This document details the synthesis, applications, experimental protocols, and data interpretation related to the use of this compound.

Introduction to Atazanavir and Stable Isotope Labeling

Atazanavir is an azapeptide HIV-1 protease inhibitor that plays a crucial role in highly active antiretroviral therapy (HAART).[1][2] It selectively binds to the active site of HIV protease, preventing the cleavage of viral Gag and Gag-Pol polyprotein precursors, which are essential for the production of mature, infectious virions.[2][3] This inhibition ultimately halts the viral replication cycle.[2]

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D), carbon-¹²C with ¹³C, or nitrogen-¹⁴N with ¹⁵N.[4] In drug development, deuterated compounds like this compound are particularly useful as internal standards in quantitative mass spectrometry-based assays due to their chemical identity and slightly higher mass compared to the unlabeled drug.[5] This allows for precise and accurate quantification of the drug in complex biological matrices.

Synthesis of this compound

While specific proprietary synthesis methods for this compound are not publicly detailed, a plausible synthetic route can be extrapolated from known Atazanavir synthesis pathways.[6][7][8] The fifteen deuterium atoms are likely incorporated into moieties that are metabolically stable and synthetically accessible. A representative, though hypothetical, approach would involve the use of deuterated starting materials in a multi-step synthesis. For instance, deuterated tert-leucine and other key intermediates could be employed.

One of the established synthetic strategies for Atazanavir involves the coupling of a key diamino alcohol intermediate with N-(methoxycarbonyl)-L-tert-leucine.[9] To produce this compound, a deuterated version of the tert-leucine fragment and potentially other deuterated precursors would be used in a convergent synthesis. The purification of the final product would likely involve chromatographic techniques to ensure high chemical and isotopic purity.

Applications of this compound Stable Isotope Labeling

The primary application of this compound is as an internal standard for the quantitative analysis of Atazanavir in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] Its utility also extends to metabolic profiling and pharmacokinetic studies.

Quantitative Bioanalysis

In LC-MS/MS assays, a known amount of this compound is added to biological samples (e.g., plasma, hair) before sample preparation.[11][12] Since this compound is chemically identical to Atazanavir, it experiences the same extraction efficiency and ionization suppression or enhancement in the mass spectrometer.[11] However, due to its higher mass, it is distinguishable from the unlabeled drug by the mass spectrometer. By comparing the peak area of Atazanavir to that of this compound, a precise and accurate concentration of Atazanavir in the original sample can be determined.[10]

Metabolic Profiling

Stable isotope labeling is a powerful tool for elucidating metabolic pathways.[13][14] While studies specifically using this compound for this purpose are not widely published, the principles are well-established. By administering this compound, researchers can track the metabolic fate of the drug. Metabolites will retain the deuterium label, allowing for their confident identification in a complex biological matrix using mass spectrometry. This approach helps in distinguishing drug-related metabolites from endogenous molecules.

Pharmacokinetic Studies

Atazanavir exhibits significant inter-patient pharmacokinetic variability.[15][16] The use of this compound as an internal standard in bioanalytical methods allows for the accurate determination of key pharmacokinetic parameters, such as peak plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).[17][18] This data is critical for optimizing dosing regimens and understanding drug-drug interactions.[17]

Experimental Protocols

Protocol for Quantification of Atazanavir in Human Plasma using LC-MS/MS

This protocol is a representative example for the determination of Atazanavir concentrations in human plasma.

1. Materials and Reagents:

-

Atazanavir reference standard

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium formate

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[11]

2. Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Atazanavir and this compound in methanol.

-

Prepare calibration standards by spiking blank human plasma with Atazanavir to achieve a concentration range of approximately 5.0–6000 ng/mL.[11]

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Solid-Phase Extraction):

-

To 50 µL of plasma sample, standard, or QC, add 50 µL of the this compound internal standard working solution.[11]

-

Vortex mix the samples.

-

Condition the SPE cartridges with methanol followed by water.

-

Load the plasma samples onto the SPE cartridges.

-

Wash the cartridges with a low-organic solvent mixture to remove interferences.

-

Elute Atazanavir and this compound with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 column (e.g., Waters Acquity UPLC C18, 50 × 2.1 mm, 1.7 µm).[11]

-

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[11]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

-

Flow Rate: 0.3 mL/min.[11]

-

Injection Volume: 5 µL.

-

A gradient elution is typically used to separate Atazanavir from endogenous plasma components.

-

-

Tandem Mass Spectrometry:

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Atazanavir to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of Atazanavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

General Protocol for Metabolic Profiling

1. Dosing and Sample Collection:

-

Administer this compound to the test system (e.g., cell culture, animal model).

-

Collect biological samples (e.g., plasma, urine, feces) at various time points.

2. Sample Preparation:

-

Extract metabolites from the biological matrix using appropriate techniques (e.g., protein precipitation, liquid-liquid extraction, or SPE).

3. LC-High-Resolution Mass Spectrometry (LC-HRMS) Analysis:

-

Analyze the extracts using LC-HRMS to separate and detect potential metabolites.

-

The high-resolution mass spectrometer allows for the accurate mass measurement of parent and fragment ions.

4. Data Analysis:

-

Search the acquired data for molecular ions that exhibit the characteristic mass shift corresponding to the deuterium labeling.

-

Use software tools to identify potential metabolites by comparing their fragmentation patterns with that of the parent drug and known metabolic pathways (e.g., oxidation, glucuronidation).[3]

Data Presentation

Table 1: Typical Pharmacokinetic Parameters of Atazanavir (Boosted with Ritonavir)

| Parameter | Value | Reference |

| Tmax (hours) | ~2.5 | [19] |

| Oral Bioavailability | 60-68% (enhanced with food) | [19] |

| Protein Binding | 86% | [3] |

| Elimination Half-life (t1/2) | ~7 hours | [19] |

| Metabolism | Primarily via CYP3A4 | [3] |

| Excretion | ~79% in feces, ~13% in urine | [3] |

Table 2: Representative LC-MS/MS Method Parameters for Atazanavir Quantification

| Parameter | Condition | Reference |

| LC Column | C18, 50 x 2.1 mm, 1.7 µm | [11] |

| Mobile Phase | Acetonitrile and 10 mM ammonium formate buffer | [11] |

| Flow Rate | 0.3 mL/min | [11] |

| Ionization | Positive Electrospray (ESI+) | [12] |

| MRM Transition (Atazanavir) | m/z 705.3 -> 168.0 | [12] |

| MRM Transition (Internal Standard) | Mass-shifted equivalent of the Atazanavir transition | [12] |

| Linearity Range | 5.0 - 6000 ng/mL | [11] |

Mandatory Visualizations

Caption: Mechanism of Action of Atazanavir.

Caption: Workflow for Quantitative Analysis using this compound.

Caption: Workflow for Metabolic Profiling with this compound.

References

- 1. Atazanavir - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caribjscitech.com [caribjscitech.com]

- 7. Atazanavir synthesis - chemicalbook [chemicalbook.com]

- 8. syrris.com [syrris.com]

- 9. benchchem.com [benchchem.com]

- 10. Quantitative determination of the HIV protease inhibitor atazanavir (BMS-232632) in human plasma by liquid chromatography-tandem mass spectrometry following automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Population pharmacokinetics of atazanavir in patients with human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical pharmacokinetics and summary of efficacy and tolerability of atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of Once-Daily Darunavir-Ritonavir and Atazanavir-Ritonavir over 72 Hours following Drug Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Page 1. 1. A three step continuous flow synthesis of the biaryl unit of the HIV protease. inhibitor Atazanavir. Luciana Dalla-Vechia,a Benedikt Reichart,b Toma Glasnov,b Leandro S. M. Miranda,a C. Oliver Kappeb,c and Rodrigo O. M. A. de Souzaa aBiocatalysis and Organic Synthesis Group, Chemistry Institute, Federal University of Rio de Janeiro, CEP 22941 909, RJ, Brazil. E-mail: --INVALID-LINK--; Fax: +55 21 2562 7567; Tel: +55 21 2562 7831 bChristian Doppler Laboratory for Microwave Chemistry (CDLMC) and Institute of Chemistry, Karl-Franzens-University Graz, Heinrichstrasse 28, A-8010 Graz, Austria. E-mail: --INVALID-LINK--; Fax: +43 316 380 9840; Tel: +43 316 380 5352 cChemistry Department, Faculty of Science, King Abdulaziz University, P.O. Box 80203, Jeddah 21589, Saudi Arabia. Abstract: The development of multistep continuous flow reactions for the synthesis of important. intermediates for the pharmaceutical industry is still a significant challenge. In the present contribution the biaryl-hydrazine unit of Atazanavir, an important HIV protease inhibitor, was prepared in a three-step continuous flow sequence in 74% overall yield. The synthesis involved Pd

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key analytical parameters and methodologies detailed in a typical Certificate of Analysis (CoA) for Atazanavir-d5. This deuterated analog of the HIV protease inhibitor Atazanavir is crucial as an internal standard in pharmacokinetic and metabolic studies. This document outlines the essential data, experimental protocols, and quality control metrics necessary for its use in a research and drug development setting.

Compound Information

| Parameter | Specification |

| Compound Name | Atazanavir-d5 |

| CAS Number | 1132747-14-8 |

| Molecular Formula | C₃₈H₄₇D₅N₆O₇ |

| Molecular Weight | 709.89 g/mol |

| Chemical Structure | See Figure 1 |

| Appearance | White to Off-White Solid |

| Storage | -20°C |

Figure 1: Chemical Structure of Atazanavir-d5

(A chemical structure image of Atazanavir-d5 would be placed here in a final document.)

Analytical Data

The following tables summarize the quantitative data typically presented in a Certificate of Analysis for Atazanavir-d5.

Table 1: Purity and Impurity Profile

| Test | Method | Specification | Result |

| Purity | HPLC | ≥ 95% | >95%[1] |

| Single Impurity | HPLC | ≤ 0.5% | Conforms |

| Total Impurities | HPLC | ≤ 2.0% | Conforms |

Table 2: Identity Confirmation

| Test | Method | Specification | Result |

| Mass Spectrometry | LC/MS/MS (MRM) | Report Results | MH⁺ m/z 710.2 → m/z 168.0 |

| ¹H NMR Spectroscopy | NMR | Conforms to Structure | Conforms |

Table 3: Physicochemical Properties

| Test | Method | Specification | Result |

| Loss on Drying | Gravimetric | ≤ 1.0% | Conforms |

| Residue on Ignition | Gravimetric | ≤ 0.1% | Conforms |

| Solubility | Visual | Soluble in Methanol, DMSO | Conforms |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 250 nm.

-

Sample Preparation: A known concentration of Atazanavir-d5 is dissolved in a suitable solvent, typically the mobile phase.

-

Analysis: The sample is injected into the HPLC system. The peak area of Atazanavir-d5 is compared to the total peak area of all components to determine purity. Impurities are identified and quantified based on their retention times and peak areas relative to the main peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for Identity Confirmation

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

-

Chromatography: A reverse-phase column is used to separate the analyte from the matrix.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (MH⁺) for Atazanavir-d5 at m/z 710.2 is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion at m/z 168.0 is monitored in the third quadrupole. This specific transition provides high selectivity and sensitivity for the identification of Atazanavir-d5.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The Atazanavir-d5 sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Analysis: A ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected spectrum based on the known structure of Atazanavir-d5. The absence of signals corresponding to the five deuterated positions confirms the isotopic labeling.

Visualizations

Atazanavir-d5 Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for the generation of a Certificate of Analysis for Atazanavir-d5, from sample reception to the final documentation.

Caption: Workflow for Atazanavir-d5 Certificate of Analysis generation.

This technical guide provides a foundational understanding of the analytical data and methodologies associated with the quality control and certification of Atazanavir-d5. For specific applications, it is imperative to refer to the lot-specific Certificate of Analysis provided by the supplier.

References

Technical Guide: Atazanavir-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Atazanavir-d5, a deuterated isotopologue of the HIV-1 protease inhibitor Atazanavir. This document will cover its chemical properties, a detailed experimental protocol for its use in quantitative analysis, and its mechanism of action.

Chemical and Physical Data

The following table summarizes the key chemical identifiers and properties of Atazanavir-d5.

| Property | Value |

| CAS Number | 1132747-14-8 |

| Molecular Formula | C₃₈H₄₇D₅N₆O₇ |

| Molecular Weight | 709.89 g/mol [1] |

| Appearance | White to Off-White Solid[2] |

| Solubility | Chloroform (Slightly), Ethanol (Slightly, Sonicated), Methanol[2] |

| Storage Temperature | -20°C Freezer[2] |

Experimental Protocol: Quantification of Atazanavir in Human Hair using LC-MS/MS with Atazanavir-d5 as an Internal Standard

This section details a validated method for the quantification of Atazanavir in human hair, a matrix of increasing importance for monitoring long-term drug adherence. This protocol utilizes Atazanavir-d5 as an internal standard to ensure accuracy and precision.

1. Materials and Reagents:

-

Atazanavir and Atazanavir-d5 (internal standard) reference standards

-

HPLC-grade methanol (MeOH), acetonitrile (ACN), and water

-

Trifluoroacetic acid (TFA)

-

Methyl tertiary-butyl ether (MTBE)

-

Ethyl acetate (EA)

-

Sodium phosphate

-

Sodium hydroxide (NaOH)

-

Dry ice

-

Nitrogen gas

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1.00 mg/mL): Prepare stock solutions of Atazanavir and Atazanavir-d5 by dissolving the accurately weighed compounds in 100% MeOH.

-

Working Solutions:

-

Prepare high (4.00 µg/mL) and low (0.100 µg/mL) concentration working solutions of Atazanavir by diluting the stock solution with 50% MeOH.

-

Prepare a working solution of the internal standard (Atazanavir-d5) at a final concentration of 0.200 µg/mL by diluting the stock solution with 50% MeOH.

-

-

Storage: Store all stock and working solutions at 4°C for up to 6 months.

3. Sample Preparation (Hair Extraction):

-

Wash hair samples to remove external contaminants.

-

Weigh approximately 10 mg of hair into a glass tube.

-

Add the Atazanavir-d5 internal standard.

-

Add 1 mL of MeOH/TFA (95:5, v/v) and incubate overnight at 45°C.

-

Evaporate the MeOH/TFA to dryness under a stream of nitrogen gas at room temperature.

-

Reconstitute the dried extract with 0.2 M sodium phosphate aqueous solution (pH adjusted to 9.4 with 1 M NaOH).

-

Add 3 mL of MTBE/EA (1:1, v/v) and vortex for liquid-liquid extraction.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Freeze the aqueous layer in a methanol/dry ice bath.

-

Transfer the organic layer to a clean glass test tube and evaporate to dryness under nitrogen gas.

-

Reconstitute the final extract in 200 µL of 50% ACN.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: BDS C-18 column (5 µm, 4.6 × 100 mm)

-

Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 2 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Monitoring Mode: Multiple reaction monitoring (MRM)

-

Transitions:

-

Atazanavir: MH⁺ m/z 705.3 → m/z 168.0

-

Atazanavir-d5 (IS): MH⁺ m/z 710.2 → m/z 168.0

-

-

5. Quantification:

-

Construct a linear standard curve by plotting the peak area ratio of Atazanavir to Atazanavir-d5 against the concentration of the calibration standards.

-

The concentration of Atazanavir in the hair samples is determined from this calibration curve.

Mechanism of Action: HIV-1 Protease Inhibition

Atazanavir is a potent and selective inhibitor of the HIV-1 protease enzyme.[3][4][5] This enzyme is critical for the lifecycle of the virus, as it cleaves newly synthesized viral polyproteins into functional proteins required for the assembly of mature, infectious virions.[3][5]

The diagram below illustrates the mechanism of action of Atazanavir.

Caption: Atazanavir inhibits HIV-1 protease, preventing the cleavage of viral polyproteins.

By binding to the active site of HIV-1 protease, Atazanavir prevents the cleavage of the Gag and Gag-Pol polyproteins.[3][6] This results in the production of immature, non-infectious viral particles, thereby reducing the viral load in the patient.[5]

References

- 1. Atazanavir-d5 | CAS 1132747-14-8 | LGC Standards [lgcstandards.com]

- 2. Atazanavir-D5 | 1132747-14-8 [amp.chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Atazanavir - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]

- 6. Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of Atazanavir-d15 as an internal standard in the quantitative analysis of the antiretroviral drug Atazanavir. While specific experimental data for the d15 variant is limited in publicly available literature, this guide will draw upon established principles and detailed protocols for closely related deuterated analogs, such as Atazanavir-d5 and Atazanavir-d6, to provide a comprehensive understanding of its function. The underlying principles and methodologies are directly transferable.

The Core Principle: Isotope Dilution Mass Spectrometry

This compound is a stable isotope-labeled (SIL) internal standard. The fundamental principle behind its use is isotope dilution mass spectrometry. In this technique, a known quantity of the deuterated standard (this compound) is added to a sample containing an unknown quantity of the non-deuterated analyte (Atazanavir) at the earliest stage of sample preparation.

The key characteristics of an ideal SIL internal standard, which this compound embodies, are:

-

Chemical and Physical Similarity: this compound is chemically identical to Atazanavir, ensuring they exhibit nearly identical behavior during sample extraction, chromatography, and ionization. This co-elution is crucial for accurate quantification.

-

Mass Difference: The incorporation of 15 deuterium atoms results in a significant mass difference between Atazanavir and this compound. This mass shift allows for their distinct detection and quantification by a mass spectrometer without interfering with each other's signals.

By measuring the ratio of the analyte's signal to the internal standard's signal, any variations or losses encountered during the analytical process are effectively normalized. This leads to highly accurate and precise quantification of Atazanavir in complex biological matrices.

Quantitative Data and Mass Spectrometry Parameters

The following table summarizes the typical mass spectrometry parameters for Atazanavir and its deuterated analogs. These values are critical for setting up a quantitative LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. The parameters for this compound are extrapolated based on the data for d5 and d6 variants, assuming a similar fragmentation pattern.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Atazanavir | 705.3 | 168.0 | Positive ESI |

| Atazanavir-d5 | 710.2 | 168.0 | Positive ESI |

| Atazanavir-d6 | 711.2 | 168.0 | Positive ESI |

| This compound (Predicted) | 720.3 | 168.0 | Positive ESI |

Note: ESI stands for Electrospray Ionization. The product ion is a characteristic fragment of the precursor ion generated in the mass spectrometer's collision cell.

Experimental Protocol: Quantification of Atazanavir in Biological Matrices

This section provides a detailed methodology for the quantification of Atazanavir in a biological matrix (e.g., plasma, hair) using a deuterated internal standard like this compound. This protocol is a composite based on validated methods for Atazanavir analysis.[1]

Materials and Reagents

-

Atazanavir reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Biological matrix (e.g., human plasma)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation

-

Spiking: To a 100 µL aliquot of the biological sample, add a known amount of this compound working solution.

-

Protein Precipitation (alternative to SPE): Add 3 volumes of cold acetonitrile to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute Atazanavir and this compound with an appropriate solvent (e.g., methanol).

-

-

Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid or ammonium acetate to improve peak shape and ionization efficiency.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions

-

Ionization: Electrospray ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) using the precursor and product ion pairs listed in the table above.

-

Data Analysis: The concentration of Atazanavir in the sample is determined by calculating the peak area ratio of Atazanavir to this compound and comparing it to a calibration curve prepared with known concentrations of Atazanavir.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of using an internal standard.

Caption: Experimental workflow for Atazanavir quantification.

Caption: Logic of using a deuterated internal standard.

Conclusion

This compound serves as a robust and reliable internal standard for the accurate quantification of Atazanavir in various biological matrices. Its chemical similarity and mass difference to the analyte allow for the effective correction of experimental variability through isotope dilution mass spectrometry. The detailed experimental protocol and workflows provided in this guide, based on established methods for similar deuterated analogs, offer a solid foundation for researchers and drug development professionals to implement this powerful analytical technique. The use of this compound, or a similar deuterated analog, is essential for generating high-quality, reliable data in pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring precise measurement of Atazanavir.

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Atazanavir and its deuterated analog, Atazanavir-d5. The focus is on the core structural differences, their implications in analytical methodologies, and a detailed examination of experimental protocols relevant to their study.

Core Structural and Mass Spectrometric Data

Atazanavir is a potent HIV-1 protease inhibitor.[1] Its deuterated isotopologue, Atazanavir-d5, serves as an invaluable internal standard for quantitative bioanalysis due to its similar chemical and physical properties but distinct mass.[1] The key differences are summarized below.

| Property | Atazanavir | Atazanavir-d5 |

| Molecular Formula | C₃₈H₅₂N₆O₇[2][3][4] | C₃₈H₄₇D₅N₆O₇ |

| Molecular Weight | ~704.86 g/mol [3][4] | ~709.89 g/mol |

| CAS Number | 198904-31-3[4] | 1132747-14-8[1] |

| Protonated Molecule ([M+H]⁺) m/z | 705.3 | 710.2 |

| Primary Fragment Ion m/z | 168.0 | 168.0 |

Structural Elucidation: The Role of Deuterium Labeling

The fundamental structural difference between Atazanavir and Atazanavir-d5 lies in the substitution of five hydrogen atoms with deuterium atoms in one of the tert-butyl groups. This seemingly minor alteration has no significant impact on the drug's biological activity but provides a critical mass shift for mass spectrometric detection.

Below is a diagram illustrating the molecular structure of Atazanavir, highlighting the position of deuteration in Atazanavir-d5.

Caption: Structural relationship between Atazanavir and the deuterated tert-butyl group in Atazanavir-d5.

Experimental Protocols

Synthesis of Atazanavir and Atazanavir-d5

Synthesis of Atazanavir: The synthesis of Atazanavir is a multi-step process. One common approach involves the coupling of two key intermediates followed by a stereoselective reduction. Another established pathway utilizes the ring-opening of a chiral epoxide intermediate with a hydrazine derivative. This step is crucial for setting one of the key stereocenters. The resulting diamino alcohol is then coupled with N-(methoxycarbonyl)-L-tert-leucine to form the final structure.

Synthesis of Atazanavir-d5: A detailed, publicly available experimental protocol for the synthesis of Atazanavir-d5 is not readily found in the scientific literature. However, based on the known structure of Atazanavir-d5, the deuterium atoms are located on one of the tert-butyl groups. A plausible synthetic strategy would involve the use of a deuterated starting material, specifically a deuterated version of a tert-leucine precursor, in the synthetic route. For example, tert-butyl magnesium chloride-d9 could be reacted with a suitable precursor to generate the deuterated tert-leucine derivative, which would then be incorporated into the Atazanavir synthesis pathway. This approach ensures the specific and stable incorporation of the deuterium atoms at the desired positions.

Quantification of Atazanavir in Biological Matrices using LC-MS/MS

The following protocol is a representative method for the analysis of Atazanavir in human hair, utilizing Atazanavir-d5 as an internal standard.

3.2.1. Materials and Reagents

-

Atazanavir sulfate (Reference Standard)

-

Atazanavir-d5 (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Acetic Acid, analytical grade

-

Ammonium Acetate, analytical grade

3.2.2. Sample Preparation

-

Accurately weigh approximately 2 mg of hair into a glass test tube.

-

Add a solution of Methanol/Trifluoroacetic acid.

-

Spike the samples with the Atazanavir-d5 internal standard solution.

-

The samples are then mixed with a sodium phosphate aqueous solution (pH 9.4) and a mixture of methyl tert-butyl ether/ethyl acetate (1:1, v/v).

-

After centrifugation, the samples are frozen, and the organic layer is transferred and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in 50% ACN for injection into the LC-MS/MS system.

3.2.3. Liquid Chromatography Conditions

-

Column: BDS C-18, 5.0 μm, 4.6 × 100 mm

-

Mobile Phase: 55% Acetonitrile, 45% Water, 0.15% Acetic Acid, and 4 mM Ammonium Acetate

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: Ambient

3.2.4. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Atazanavir: MH⁺ m/z 705.3 → m/z 168.0

-

Atazanavir-d5: MH⁺ m/z 710.2 → m/z 168.0

-

3.2.5. Workflow Diagram

Caption: Experimental workflow for the quantification of Atazanavir in hair samples.

Mass Spectrometry Fragmentation

In tandem mass spectrometry, both Atazanavir and Atazanavir-d5 undergo fragmentation. The precursor ion for Atazanavir is the protonated molecule at an m/z of 705.3, while for Atazanavir-d5, it is 710.2. A common and stable product ion for both is observed at an m/z of 168.0. This shared fragment, which does not contain the deuterated part of the molecule, is ideal for use in MRM assays as it provides a consistent signal for both the analyte and the internal standard, differing only in their precursor mass.

Caption: Simplified fragmentation pathway for Atazanavir and Atazanavir-d5 in MS/MS.

References

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary in vitro evaluation of Atazanavir-d15, a deuterated analog of the established HIV-1 protease inhibitor, Atazanavir. The introduction of deuterium is a strategic modification aimed at improving the pharmacokinetic properties of the parent drug, primarily by reducing the rate of metabolic degradation. This guide outlines the core experimental protocols, presents key data, and illustrates the underlying biological and experimental pathways.

Introduction to Atazanavir and the Rationale for Deuteration

Atazanavir is a potent azapeptide inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1][2][3] It selectively binds to the active site of the protease, preventing the cleavage of viral Gag and Gag-Pol polyproteins.[4][5] This inhibition results in the production of immature, non-infectious viral particles, thereby suppressing viral replication.[3][4]

While effective, Atazanavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) family of enzymes.[1][6][7] This rapid metabolism necessitates co-administration with a pharmacokinetic enhancer (or "booster") like ritonavir, which itself is a potent CYP3A inhibitor.[]

The development of deuterated analogs, such as this compound, represents a strategy to enhance the drug's metabolic profile. The substitution of hydrogen with deuterium atoms at specific sites of metabolic attack can slow down CYP-mediated metabolism due to the kinetic isotope effect. A known deuterated form of Atazanavir, CTP-518, has been shown in vitro to possess antiviral activity similar to the parent compound while exhibiting a significantly longer half-life in human liver microsomes.[] The primary goal is to create a more robust molecule that may not require boosting, potentially reducing drug-drug interactions and pill burden.

Mechanism of Action: HIV-1 Protease Inhibition

Atazanavir and its deuterated analogs function by mimicking the transition state of the peptide substrates of HIV-1 protease.[5][9] The inhibitor binds with high affinity to the enzyme's active site, physically obstructing the entry and cleavage of the viral polyproteins.[5] This action is a critical intervention point in the final stage of the viral maturation process.

In Vitro Assessment Protocols and Data

The preliminary in vitro assessment of this compound involves a series of standardized assays to determine its enzymatic inhibitory activity, antiviral potency, cytotoxicity, and metabolic stability. The expected results, based on data from Atazanavir and its deuterated analog CTP-518, are summarized below.

This cell-free assay quantifies the direct inhibitory effect of this compound on recombinant HIV-1 protease.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

Reconstitute recombinant HIV-1 protease in assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Prepare a fluorogenic peptide substrate that mimics a natural cleavage site for the protease.[5]

-

-

Assay Procedure:

-

In a 96-well microplate, pre-incubate the HIV-1 protease with each dilution of this compound for 15 minutes at 37°C.[5]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Measure the increase in fluorescence over time (kinetic mode) using a microplate reader (e.g., Ex/Em = 330/450 nm).[10]

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values by fitting the data to a dose-response curve.[3]

-

Quantitative Data: The inhibitory potency of this compound is expected to be similar to that of Atazanavir.

| Compound | Parameter | Value | Reference |

| Atazanavir | Ki | 2.66 nM | [3] |

| Atazanavir | IC50 | ~47 nM | [3] |

| This compound | Ki (Expected) | ~2-3 nM | |

| This compound | IC50 (Expected) | ~45-50 nM |

This assay measures the ability of this compound to inhibit HIV-1 replication in susceptible human cell lines.

Experimental Protocol (HIV-1 p24 Antigen Assay):

-

Cell Culture: Seed host cells (e.g., MT-2 cells, CEM-SS, or Peripheral Blood Mononuclear Cells - PBMCs) in a 96-well plate.[3]

-

Compound Addition: Prepare serial dilutions of this compound and add them to the appropriate wells. Include uninfected cells (negative control) and infected, untreated cells (positive control).

-

Viral Infection: Infect the cells with a laboratory-adapted or clinical isolate strain of HIV-1 at a predetermined multiplicity of infection (MOI).[3]

-

Incubation: Incubate the plate for 4-6 days at 37°C in a 5% CO2 incubator to allow for multiple rounds of viral replication.

-

Quantification: After incubation, collect the cell supernatant and quantify the amount of HIV-1 p24 capsid protein using a commercial ELISA kit.

-

Data Analysis: Determine the EC50 (half-maximal effective concentration) by plotting the percentage of p24 reduction against the logarithm of the drug concentration.

Quantitative Data: The antiviral activity of this compound is expected to be similar to that of Atazanavir.

| Compound | Cell Line / Assay Condition | HIV-1 Strain | EC50 Value | Reference |

| Atazanavir | PBMCs, Macrophages, CEM-SS, MT-2 | Lab and clinical isolates | 2 to 5 nM | [3] |

| This compound | Various Cell Lines (Expected) | Lab and clinical isolates | ~2 to 5 nM |

This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for calculating the therapeutic index (Selectivity Index = CC50/EC50).

Experimental Protocol (MTT Assay):

-

Cell Culture: Seed host cells in a 96-well plate at a specified density.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 4-6 days).

-

MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Determine the CC50 (half-maximal cytotoxic concentration) by plotting cell viability against the logarithm of the drug concentration.[3]

Quantitative Data:

| Compound | Parameter | Cell Line | Value |

| Atazanavir | CC50 | Various | >20 µM[11] |

| This compound | CC50 (Expected) | Various | >20 µM |

This assay is the most critical for evaluating the effect of deuteration. It measures the rate at which this compound is metabolized by liver enzymes.

Experimental Protocol (Human Liver Microsomes):

-

Reagent Preparation:

-

Prepare Atazanavir and this compound at a fixed concentration (e.g., 1 µM) in a buffer solution.

-

Thaw cryopreserved Human Liver Microsomes (HLM) on ice.

-

Prepare a fresh NADPH regenerating system (cofactor solution).

-

-

Assay Procedure:

-

Pre-warm the HLM and drug solutions to 37°C.

-

Initiate the metabolic reaction by adding the cofactor solution to the HLM/drug mixture.

-

Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Quantification:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Quantitative Data: Deuteration is expected to significantly increase the metabolic half-life of this compound compared to Atazanavir.

| Compound | System | Parameter | Result | Reference |

| Atazanavir | Human Liver Microsomes | t½ | Baseline | [] |

| This compound (CTP-518) | Human Liver Microsomes | t½ | 51% increase vs. Atazanavir | [] |

Experimental and Logical Workflows

Visualizing the workflow for these assays helps in planning and execution.

Conclusion

The preliminary in vitro investigation of this compound is designed to verify two key hypotheses: 1) that it retains the potent anti-HIV-1 activity of its parent compound, and 2) that it exhibits enhanced metabolic stability. The expected data profile—similar enzymatic and antiviral potency (IC50, EC50) with a significantly increased in vitro half-life—would strongly support its potential as a next-generation protease inhibitor. A successful outcome from these foundational studies would justify advancement into more complex in vitro models, drug combination studies, and subsequent in vivo pharmacokinetic and efficacy trials.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Atazanavir metabolism according to CYP3A5 status: an in vitro-in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atazanavir - Wikipedia [en.wikipedia.org]

- 10. abcam.co.jp [abcam.co.jp]

- 11. In vitro inhibition of human immunodeficiency virus (HIV) type 1 replication by C2 symmetry-based HIV protease inhibitors as single agents or in combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and structural elucidation of in vitro metabolites of atazanavir by HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Atazanavir-d15, a deuterated internal standard crucial for the accurate quantification of the antiretroviral drug Atazanavir in complex biological matrices. This document outlines key technical data from various suppliers, details relevant experimental protocols, and illustrates the mechanism of action through a signaling pathway diagram.

Commercial Availability and Technical Specifications

This compound is available from several commercial suppliers catering to the research community. While specific details can vary between batches and suppliers, the following table summarizes typical quantitative data. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for the most accurate information.

| Supplier | Product Number | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Physical Form |

| MedChemExpress | HY-17367S1 | 1092540-56-1 | C₃₈H₃₇D₁₅N₆O₇ | 719.95 | >98% | No data | Solid |

| Toronto Research Chemicals | A789002 | 1092540-56-1 | C₃₈H₃₇D₁₅N₆O₇ | 719.95 | >98% | No data | Solid |

| Alsachim | 6829 | 1092540-56-1 | C₃₈H₃₇D₁₅N₆O₇ | 719.95 | >98% | >99% D | Solid |

| Cayman Chemical | Not Available | 1092540-56-1 | C₃₈H₃₇D₁₅N₆O₇ | 719.95 | No data | No data | Solid |

Mechanism of Action: HIV Protease Inhibition

Atazanavir is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2][3] HIV protease is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins and enzymes.[1][2] Inhibition of this enzyme results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[1][2]

The following diagram illustrates the signaling pathway of HIV replication and the point of intervention by Atazanavir.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir (ATV) is a pivotal protease inhibitor in the therapeutic arsenal against Human Immunodeficiency Virus (HIV).[1][2][3] Accurate quantification of Atazanavir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment in both clinical and research settings.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, specificity, and selectivity.[1]

This document provides detailed application notes and protocols for the quantification of Atazanavir in various biological matrices using LC-MS/MS with a deuterated internal standard.

Note on the Internal Standard: While the topic specifies Atazanavir-d15, the available scientific literature predominantly reports the use of Atazanavir-d5 and Atazanavir-d6 as internal standards for LC-MS/MS analysis.[1][5] The protocols and data presented herein are based on the established use of these deuterated analogs. The principles and methodologies described are readily adaptable for other deuterated forms of Atazanavir.

I. Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for Atazanavir analysis across different biological matrices.

Table 1: Linearity and Sensitivity of Atazanavir Quantification

| Biological Matrix | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r) | Reference |

| Mouse Serum & Tissues | 0.2 - 1000 | 0.2 | > 0.99 | [6] |

| Human Hair | 0.05 - 20.0 (ng/mg) | 0.05 (ng/mg) | > 0.99 | [1] |

| Human Plasma | 5.0 - 6000 | 5.0 | Not Specified | [7] |

| Human Plasma | 50.0 - 10000 | 50.0 | Not Specified | [4] |

| Bulk Drug Substance | 10 - 90 (µg/mL) | 8.14 (µg/mL) | Not Specified | [8] |

Table 2: Accuracy and Precision of Atazanavir Quantification in Mouse Serum and Liver

| Nominal Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |

| 0.2 | 95.5 - 104.5 | < 15 | [6] |

| 0.5 | 93.8 - 106.2 | < 15 | [6] |

| 50 | 96.4 - 103.6 | < 15 | [6] |

| 800 | 97.1 - 102.9 | < 15 | [6] |

| 1000 | 98.2 - 101.8 | < 15 | [6] |

Table 3: Inter- and Intraday Accuracy and Precision in Human Hair

| Quality Control (QC) Sample | Accuracy (%) | Precision (%CV) | Reference |

| Low (0.150 ng/mg) | -1.33 to 4.00 | 1.75 to 6.31 | [1] |

| Medium (1.00 ng/mg) | -1.33 to 4.00 | 1.75 to 6.31 | [1] |

| High (14.0 ng/mg) | -1.33 to 4.00 | 1.75 to 6.31 | [1] |

II. Experimental Protocols

A. Protocol 1: Quantification of Atazanavir in Mouse Serum and Tissues

This protocol is adapted from a validated UPLC-MS/MS method for the quantification of multiple antiretroviral drugs.[6]

1. Materials and Reagents:

-

Atazanavir reference standard

-

Atazanavir-d6 (or other suitable deuterated analog) as internal standard (IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Acetic acid, LC-MS grade

-

Deionized water

-

Biological matrix (serum or tissue homogenate)

2. Sample Preparation:

-

For tissue samples, homogenize in deionized water (1:2 w/v).

-

To 100 µL of serum or tissue homogenate, add 10 µL of the internal standard working solution (e.g., 2.0 µg/mL Atazanavir-d6).

-

Add 1 mL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 3 minutes, then shake for 15 minutes.

-

Centrifuge at 16,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under vacuum at room temperature.

-

Reconstitute the residue in 100 µL of 50% methanol in water.

-

Sonicate for 5 minutes.

-

Centrifuge at 16,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: UPLC system

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 5% Acetonitrile in Methanol

-

Mobile Phase B: 7.5 mM Ammonium acetate, pH 4.0 (adjusted with acetic acid)

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-5.0 min: 70% A

-

5.0-5.1 min: Linear ramp to 90% A

-

5.1-5.9 min: Hold at 90% A

-

5.9-6.0 min: Return to 70% A

-

6.0-7.0 min: Re-equilibration

-

-

Injection Volume: 10 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Atazanavir: m/z 705.4 → 168.2[6]

-

Atazanavir-d6 (example): m/z 711.4 → 168.2 (Note: The exact transition for the deuterated standard should be optimized)

-

B. Protocol 2: Quantification of Atazanavir in Human Hair

This protocol is based on a validated method for quantifying Atazanavir in human hair to monitor adherence.[1]

1. Materials and Reagents:

-

Atazanavir reference standard

-

Atazanavir-d5 as internal standard (IS)

-

Methanol (MeOH), LC-MS grade

-

Trifluoroacetic acid (TFA)

-

Methyl tert-butyl ether (MTBE)

-

Ethyl acetate (EA)

-

Sodium phosphate

-

Sodium hydroxide (NaOH)

-

Acetonitrile (ACN), LC-MS grade

-

Acetic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

2. Sample Preparation:

-

Weigh approximately 2 mg of hair into a glass test tube.

-

Prepare standard curve and quality control samples by spiking known concentrations of Atazanavir into blank hair.

-

Add a solution of 9:1 Methanol/Trifluoroacetic acid (v/v).

-

Add the internal standard working solution (Atazanavir-d5).

-

Vortex the sample and incubate overnight at 37°C in a shaking water bath.

-

Evaporate the solvent to dryness under a stream of nitrogen gas at room temperature.

-

Reconstitute the residue with 0.2 M sodium phosphate solution (pH adjusted to 9.4 with 1 M NaOH).

-

Add 3 mL of a 1:1 (v/v) mixture of Methyl tert-butyl ether/Ethyl acetate for liquid-liquid extraction.

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the final residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: HPLC or UFLC system

-

Column: BDS C18 column (e.g., 100 x 4.6 mm, 5 µm)[1]

-

Mobile Phase: 55% Acetonitrile, 45% Water, 0.15% Acetic Acid, and 4 mM Ammonium Acetate (Isocratic)[1]

-

Flow Rate: 0.8 mL/min[1]

-

Injection Volume: 2 µL[1]

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

III. Visualizations

A. Experimental Workflow for Atazanavir Quantification

References

- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and summary of efficacy and tolerability of atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

Application Note

Abstract

This application note describes the development and validation of a high-performance, sensitive, and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Atazanavir in human plasma. Atazanavir-d15 was employed as the stable isotope-labeled internal standard to ensure accuracy and precision. The method involves a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Atazanavir.

Introduction

Atazanavir (ATV) is an azapeptide protease inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV-1 infection.[1] It is often administered in combination with other antiretroviral agents.[1][2] Monitoring plasma concentrations of Atazanavir is crucial for optimizing therapeutic outcomes, ensuring patient adherence, and minimizing potential toxicities. Atazanavir is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4.[1][3] The drug is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 2.5 hours.[1][2] Its elimination half-life is around 7 hours.[1]

UPLC-MS/MS has become the preferred analytical technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability in sample preparation and matrix effects, thereby enhancing the robustness and reliability of the method. This application note provides a detailed protocol for a UPLC-MS/MS method for Atazanavir quantification in human plasma, validated according to FDA guidelines.[5][6][7][8][9]

Experimental Protocols

Materials and Reagents

-

Atazanavir reference standard (purity ≥98%)

-

This compound internal standard (IS) (purity ≥98%)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (drug-free, sourced from an accredited biobank)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent) equipped with an electrospray ionization (ESI) source

-

Analytical Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) or equivalent

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Atazanavir and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Atazanavir stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

-

Calibration Curve Standards and Quality Control Samples:

-

Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and QC samples at low, medium, and high concentrations.

-

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (typically 2-5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC Parameters

| Parameter | Value |